molecular formula C18H20N6O3 B2547033 N~4~-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide CAS No. 1251679-34-1

N~4~-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide

Cat. No. B2547033
CAS RN: 1251679-34-1
M. Wt: 368.397
InChI Key: JLRAMNMDJUXCKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N~4~-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide" is a chemical entity that appears to be related to various research areas, including medicinal chemistry and drug design. While the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and their applications in drug development.

Synthesis Analysis

The synthesis of related imidazole compounds can be complex, involving multiple steps and various reagents. For example, the synthesis of imidazole-4-carboxylic acids is facilitated by a novel 3-N,N-(dimethylamino)isocyanoacrylate-Wang-resin, which is used in a microwave reactor with short reaction times, indicating a potential method for synthesizing related compounds . Similarly, the design and synthesis of imidazo[1,2-a]pyridine carboxamides bearing an N-(2-phenoxyethyl) moiety as antitubercular agents involve careful molecular design and execution .

Molecular Structure Analysis

The molecular structure of the compound likely features an imidazole ring, a common motif in medicinal chemistry due to its resemblance to the purine bases of DNA. The presence of a dimethoxyphenyl group suggests potential interactions with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions. For instance, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, which share some structural similarities with the compound , can react with benzylthiol or thiophenols to yield tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . This indicates that the compound may also be amenable to nucleophilic substitution reactions or other transformations that could be useful in further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are crucial for their potential as drug candidates. For example, the compound 8f from the second paper, which contains a benzimidazole moiety, showed significant antiproliferative activity and had good predicted oral bioavailability, suggesting that similar compounds could also exhibit favorable pharmacokinetic properties . The dimethylamino and pyrimidinyl groups in the compound of interest may contribute to its solubility and overall drug-likeness, which are important factors in drug development.

Scientific Research Applications

DNA Recognition and Gene Expression Control

N-Methyl imidazole and N-methyl pyrrole-containing polyamides have been designed to specifically target DNA sequences within the minor groove, enabling control over gene expression. Such compounds, including synthetic analogs of distamycin that incorporate N-methylimidazole, show promise as potential medicinal agents for diseases like cancer by binding to G/C rich sequences with high specificity (Chavda et al., 2010). This research highlights the utility of carefully designed molecules in targeting specific DNA sequences to regulate gene expression, offering pathways for therapeutic intervention.

Antituberculosis Agents

Imidazo[1,2-a]pyridine carboxamides bearing an N-(2-phenoxyethyl) moiety have been synthesized and identified as potent new antitubercular agents. These compounds demonstrated excellent in vitro activity against Mycobacterium tuberculosis strains, including drug-susceptible and multidrug-resistant strains, underscoring their potential as novel therapeutic agents for tuberculosis (Wu et al., 2016). The design and synthesis of such compounds contribute significantly to the development of new treatments for tuberculosis, particularly in the face of rising drug resistance.

Anticancer Research

The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines revealed compounds with potent cytotoxic properties against various cancer cell lines. These compounds, derived from reactions involving 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione, have shown growth inhibitory properties and in some cases, curative effects in refractory cancer models (Deady et al., 2003). Such research illustrates the potential of novel synthetic compounds in the treatment of cancer, offering hope for the development of more effective therapies.

Synthesis Techniques and Chemical Properties

Research on the synthesis of imidazole-4-carboxylic acids via solid-phase bound 3-N,N-(dimethylamino)-2-isocyanoacrylate demonstrates advanced techniques in chemical synthesis, facilitating the production of complex molecules (Henkel, 2004). This work is indicative of the ongoing advancements in synthetic chemistry that enable the exploration of new compounds with potential biological and medicinal applications.

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-23(2)16-8-17(20-10-19-16)24-9-15(21-11-24)18(25)22-12-5-13(26-3)7-14(6-12)27-4/h5-11H,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRAMNMDJUXCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.